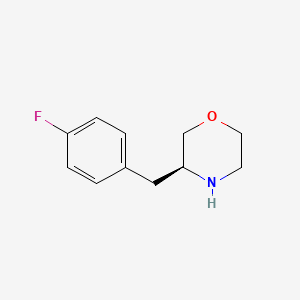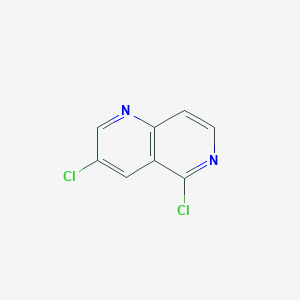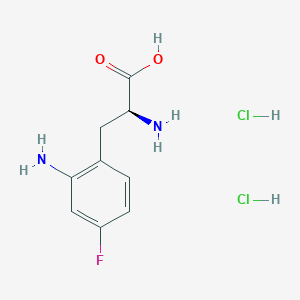
(S)-3-(4-fluorobenzyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(4-fluorobenzyl)morpholine is a chiral compound characterized by the presence of a morpholine ring substituted with a 4-fluorobenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-fluorobenzyl)morpholine typically involves the asymmetric synthesis of its enantiomers. One common method involves the optical resolution of [4-(4-fluorobenzyl)-2-morpholinyl]methyl p-toluenesulfonate using N-(p-toluenesulfonyl)glutamic acids, followed by amination of the tosyloxy groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar asymmetric synthesis techniques with optimization for yield and purity.
化学反应分析
Types of Reactions
(S)-3-(4-fluorobenzyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups at the benzyl position.
科学研究应用
(S)-3-(4-fluorobenzyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-3-(4-fluorobenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and specificity, while the morpholine ring can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(4-fluorobenzyl)morpholine: Similar structure but lacks the chiral center.
4-(2-chloro-4-fluorobenzyl)morpholine: Contains a chlorine atom in addition to the fluorine atom.
4-(4-fluorobenzyloxy)phenylboronic acid: Different functional group but similar benzyl substitution.
Uniqueness
(S)-3-(4-fluorobenzyl)morpholine is unique due to its chiral nature, which can result in different biological activities and properties compared to its achiral or differently substituted analogs. The presence of the fluorobenzyl group also imparts specific electronic and steric properties that can influence its reactivity and interactions.
属性
分子式 |
C11H14FNO |
|---|---|
分子量 |
195.23 g/mol |
IUPAC 名称 |
(3S)-3-[(4-fluorophenyl)methyl]morpholine |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)7-11-8-14-6-5-13-11/h1-4,11,13H,5-8H2/t11-/m0/s1 |
InChI 键 |
UIZCYZPPCHSWPW-NSHDSACASA-N |
手性 SMILES |
C1COC[C@@H](N1)CC2=CC=C(C=C2)F |
规范 SMILES |
C1COCC(N1)CC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine](/img/structure/B13039330.png)
![Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B13039336.png)


![5-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13039355.png)

![7-Iodothieno[3,2-c]pyridin-4-ol](/img/structure/B13039358.png)
![3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid](/img/structure/B13039373.png)

